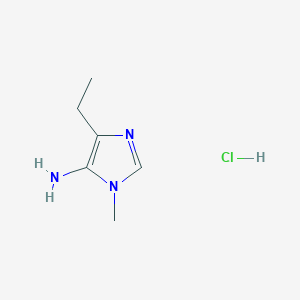
2-(3,5-Diclorobenzoil)-4-metilpiridina
Descripción general
Descripción
2-(3,5-Dichlorobenzoyl)-4-methylpyridine is a useful research compound. Its molecular formula is C13H9Cl2NO and its molecular weight is 266.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-Dichlorobenzoyl)-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Dichlorobenzoyl)-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
En química orgánica, “2-(3,5-Diclorobenzoil)-4-metilpiridina” sirve como precursor para sintetizar una gama de derivados de diclorobenzamida. Estos derivados son valiosos por su uso potencial en la creación de nuevas moléculas orgánicas con diversas propiedades químicas. La síntesis implica reacciones con compuestos de arilamina en disolventes específicos como N,N'-dimetilformamida a temperaturas controladas .
Química Medicinal
Este compuesto es instrumental en la industria farmacéutica para el desarrollo de medicamentos para el dolor de cabeza y la hormona antidiurética. Su función como intermediario permite la creación de moléculas complejas que se pueden utilizar en la síntesis de fármacos, contribuyendo al avance de los tratamientos medicinales .
Química Agrícola
“this compound” encuentra aplicaciones en la agricultura como intermediario en la síntesis de pesticidas. Al reaccionar con ácido benzoico, ayuda en la producción de compuestos que son efectivos en el control de plagas, apoyando así la productividad agrícola .
Ciencia de Materiales
En el campo de la ciencia de los materiales, este compuesto se puede utilizar para desarrollar nuevos materiales poliméricos y revestimientos. Su estructura química le permite interactuar con otros monómeros, lo que lleva a la creación de polímeros con características específicas, como una mayor durabilidad o resistencia a los factores ambientales .
Ciencia Ambiental
La ciencia ambiental se beneficia del uso de “this compound” en el estudio y desarrollo de productos químicos que pueden degradar los contaminantes ambientales. Su reactividad con varios agentes puede conducir a la formación de compuestos que ayudan en la descomposición de sustancias nocivas en el medio ambiente .
Bioquímica
En bioquímica, los derivados de este compuesto se pueden utilizar para estudiar reacciones enzimáticas y vías biológicas. Sus interacciones con moléculas biológicas pueden proporcionar información sobre los mecanismos de acción de varios procesos bioquímicos .
Propiedades
IUPAC Name |
(3,5-dichlorophenyl)-(4-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-2-3-16-12(4-8)13(17)9-5-10(14)7-11(15)6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGWLMOAPUZVPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1452498.png)
![methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine](/img/structure/B1452500.png)

![2-chloro-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide](/img/structure/B1452503.png)


![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1452509.png)

![2-chloro-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide](/img/structure/B1452511.png)
![2-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1452514.png)

